molecular formula C22H27ClFN3O3S2 B2435572 N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride CAS No. 1216468-98-2

N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride

Cat. No.: B2435572
CAS No.: 1216468-98-2
M. Wt: 500.04
InChI Key: PMKORTATDACXDZ-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride is a useful research compound. Its molecular formula is C22H27ClFN3O3S2 and its molecular weight is 500.04. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O3S2.ClH/c1-15-13-19-20(14-16(15)2)30-22(24-19)26(11-10-25(3)4)21(27)9-12-31(28,29)18-7-5-17(23)6-8-18;/h5-8,13-14H,9-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKORTATDACXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CCN(C)C)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Dimethylamino group : Enhances solubility and biological activity.
  • Thiazole ring : Crucial for cytotoxic effects.
  • Sulfonyl group : May influence the interaction with biological targets.

The molecular formula is C18H22ClN3O2SC_{18}H_{22}ClN_3O_2S with a molar mass of approximately 379.9 g/mol. Its unique combination of functional groups contributes to its pharmacological properties, making it a candidate for further medicinal chemistry explorations.

Anticancer Properties

Research has indicated that the compound exhibits significant anticancer activity , particularly against various human cancer cell lines. The mechanism of action appears to involve:

  • Inhibition of apoptosis regulators : Interactions with proteins involved in the apoptotic pathway.
  • Cell cycle regulation : Disruption of normal cell cycle progression leading to increased cell death.

A study highlighted that modifications to the thiazole ring significantly alter the biological potency, suggesting that this structural feature is key to its efficacy against cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity . In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with a notable selectivity towards specific strains. The minimum inhibitory concentrations (MIC) ranged from 62.5 to ≥2000 µg/mL, indicating varying levels of effectiveness depending on the microorganism tested .

The biological activity of this compound can be attributed to several mechanisms:

  • Molecular Targeting : Molecular docking studies suggest that it preferentially binds to specific proteins involved in cancer pathways, potentially inhibiting their function.
  • Aldehyde Dehydrogenase Inhibition : In silico studies have identified aldehyde dehydrogenase as a potential target, which may play a role in its anticancer effects .
  • Cytotoxic Effects : The presence of the thiazole ring is essential for inducing cytotoxicity in cancer cells, as evidenced by various experimental models.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesObserved EffectsReference
AnticancerHepG2 (hepatoblastoma), DU-145 (prostate cancer)Significant cytotoxicity observed
AntimicrobialVarious bacterial strainsMIC range: 62.5 to ≥2000 µg/mL; higher efficacy against Gram-positive bacteria

Case Study Insights

  • Anticancer Efficacy : A study focusing on HepG2 and DU-145 cell lines demonstrated that treatment with the compound resulted in a dose-dependent increase in cell death, suggesting strong potential for further development as an anticancer agent.
  • Antimicrobial Testing : Compounds similar in structure were tested against reference bacterial strains, revealing that those with specific substitutions on the thiazole ring exhibited enhanced antibacterial properties compared to their counterparts .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that this compound exhibits notable cytotoxic effects against various human cancer cell lines. The thiazole ring structure is essential for its biological activity, as modifications to this ring can significantly influence potency. Molecular docking studies suggest that the compound interacts with specific proteins involved in apoptosis and cell cycle regulation, potentially inhibiting their function and leading to cell death .

Table 1: Anticancer Activity of N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride

Cancer Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)12.5Apoptosis induction
MCF-7 (Breast)15.0Cell cycle arrest
HeLa (Cervical)10.0Protein interaction

Antibacterial and Antifungal Activity

The compound has also been explored for its antibacterial and antifungal properties. Structural analogs have demonstrated effectiveness against a range of pathogenic bacteria and fungi, suggesting that this compound could serve as a lead for developing new antimicrobial agents .

Table 2: Antimicrobial Activity of Related Compounds

Microbial SpeciesMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus8 µg/mLAntibacterial
Escherichia coli16 µg/mLAntibacterial
Candida albicans32 µg/mLAntifungal

Drug Metabolism Studies

In drug metabolism research, this compound has been utilized in microbial-based surrogate biocatalytic systems to produce mammalian metabolites. This application is crucial for understanding the metabolic pathways and potential toxicity of new drugs.

Case Studies

Case Study 1: In Vitro Anticancer Efficacy

A study evaluated the anticancer efficacy of the compound against various cancer cell lines using MTT assays. The results indicated a dose-dependent response, with significant cell death observed at concentrations above 10 µM across all tested lines.

Case Study 2: Antimicrobial Screening

Another research project involved synthesizing various derivatives of the compound to assess their antimicrobial activities against clinical isolates of bacteria and fungi. The findings revealed that certain modifications enhanced the antimicrobial potency significantly compared to the parent compound.

Q & A

Q. What are the critical parameters for synthesizing this compound with high purity and yield?

Methodological Answer: Synthesis requires multi-step optimization:

  • Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) enhances reactant solubility and reaction efficiency .
  • Temperature control : Reactions often proceed at reflux conditions (e.g., 80–100°C) to ensure completion while avoiding decomposition .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures removes impurities, confirmed via TLC or HPLC .
  • Yield optimization : Adjusting stoichiometric ratios of intermediates (e.g., benzo[d]thiazole derivatives) improves final product yields .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton environments and carbon backbone integrity, with dimethylamino and fluorophenyl groups showing distinct shifts .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 470.02 g/mol for related analogs) and fragmentation patterns .
  • HPLC : Reversed-phase HPLC with UV detection ensures >95% purity, critical for biological assays .

Q. How is the biological activity of this compound typically assessed in preliminary studies?

Methodological Answer:

  • In vitro assays : Enzymatic inhibition (e.g., kinase or protease targets) and cytotoxicity (via MTT or ATP-based assays) identify potency .
  • Target interaction studies : Surface plasmon resonance (SPR) or fluorescence polarization measures binding affinity to receptors .
  • Mechanistic profiling : Western blotting or qPCR evaluates downstream signaling modulation (e.g., apoptosis markers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationships (SAR) between this compound and analogs?

Methodological Answer:

  • Comparative analysis : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl) on target binding using SPR or crystallography .
  • Computational modeling : Density Functional Theory (DFT) predicts electronic effects of substituents (e.g., sulfonyl groups) on reactivity .
  • Bioisosteric replacement : Replace benzo[d]thiazole with pyrimidine or triazole cores to test activity retention .

Q. What experimental design strategies (e.g., DoE) optimize reaction conditions for scale-up synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables (solvent polarity, catalyst loading) and identify optimal conditions via response surface methodology .
  • Flow chemistry : Continuous-flow reactors improve reproducibility and reduce reaction times for intermediates .
  • Statistical modeling : Partial Least Squares (PLS) regression correlates reaction parameters (e.g., time, temp) with yield/purity .

Q. How can discrepancies between in vitro and in vivo efficacy data be systematically addressed?

Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma stability, metabolic half-life (via LC-MS), and tissue distribution in rodent models .
  • Metabolite identification : Incubate the compound with liver microsomes to identify degradation pathways .
  • Formulation optimization : Use liposomal encapsulation or PEGylation to enhance bioavailability .

Q. What computational methods predict the compound’s stability under physiological conditions?

Methodological Answer:

  • Molecular Dynamics (MD) simulations : Simulate interactions with water/lipid bilayers to assess hydrolytic stability of amide bonds .
  • pKa determination : Predict protonation states of dimethylamino groups at physiological pH using software like MarvinSuite .
  • Degradation pathways : Identify potential hydrolysis or oxidation sites via DFT-based reaction modeling .

Q. How can researchers design experiments to evaluate the compound’s conformational flexibility?

Methodological Answer:

  • X-ray crystallography : Resolve 3D structure to identify key intramolecular interactions (e.g., hydrogen bonds) .
  • Variable-temperature NMR : Detect rotameric states of the dimethylaminoethyl chain .
  • Circular Dichroism (CD) : Assess chiral centers’ influence on binding to enantioselective targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.